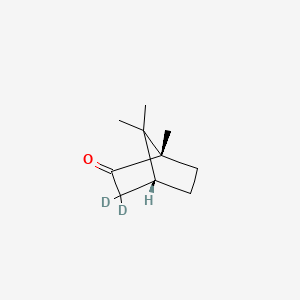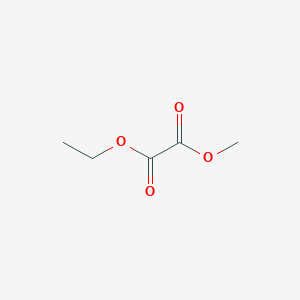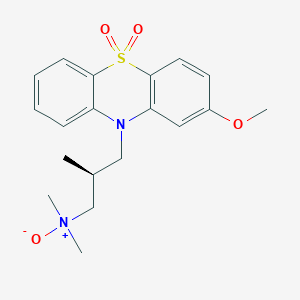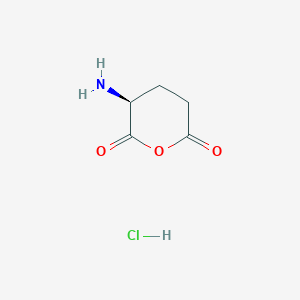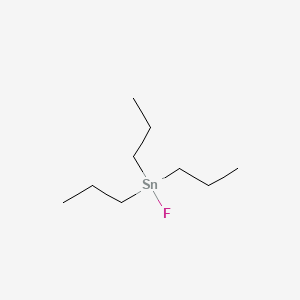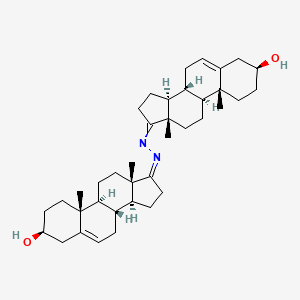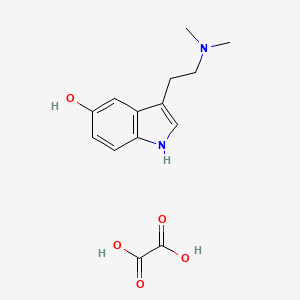
Bufotenine monooxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bufotenine monooxalate is a psychoactive compound derived from bufotenine, a naturally occurring tryptamine found in various organisms such as toads, mushrooms, and plants . Bufotenine is known for its hallucinogenic properties and has been used in traditional rituals and modern scientific research .
Vorbereitungsmethoden
Bufotenine monooxalate can be synthesized through several methods. One common synthetic route involves the methylation of serotonin to produce bufotenine, followed by the reaction with oxalic acid to form the monooxalate salt . Industrial production methods often involve the extraction of bufotenine from natural sources, such as the skin glands of toads or certain plants, followed by purification and conversion to the monooxalate form .
Analyse Chemischer Reaktionen
Bufotenine monooxalate undergoes various chemical reactions, including:
Oxidation: Bufotenine can be oxidized to form bufotenidine, a compound with similar psychoactive properties.
Reduction: Reduction reactions can convert bufotenine back to serotonin.
Substitution: Substitution reactions involving bufotenine can lead to the formation of various derivatives with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are bufotenidine and serotonin .
Wissenschaftliche Forschungsanwendungen
Bufotenine monooxalate has a wide range of scientific research applications:
Wirkmechanismus
Bufotenine monooxalate exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT2A receptor, leading to altered neurotransmission and the hallucinogenic effects associated with the compound . Bufotenine also binds to other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT3, contributing to its complex pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Bufotenine monooxalate is similar to other tryptamines such as:
Serotonin: While structurally similar, serotonin is a neurotransmitter with no hallucinogenic properties.
Bufotenine’s unique receptor binding profile and its presence in various natural sources make it a compound of significant interest in both scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
2963-79-3 |
|---|---|
Molekularformel |
C14H18N2O5 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;oxalic acid |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;3-1(4)2(5)6/h3-4,7-8,13,15H,5-6H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
DYESHNNFAFXIKV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


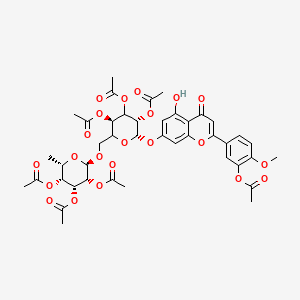
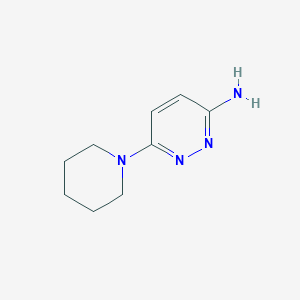
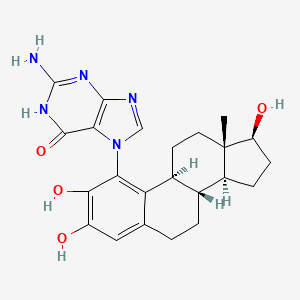
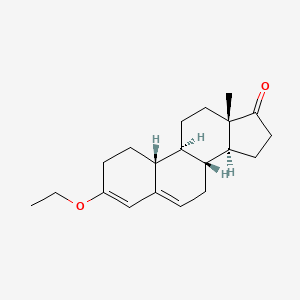
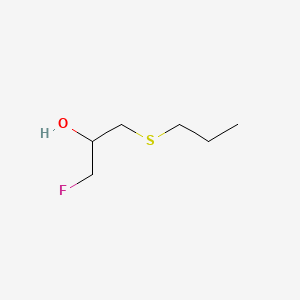
![2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
